N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide
Description
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide features a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group at position 2. An ethyl linker connects this heterocyclic system to a 2-methoxybenzamide moiety. The presence of methoxy groups likely enhances solubility and modulates electronic properties, which could influence biological interactions.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-7-5-4-6-16(17)21(27)23-11-10-15-13-31-22-24-20(25-26(15)22)14-8-9-18(29-2)19(12-14)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFJWGMSDALZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit top1, a dna topoisomerase, more effectively than the natural top1-inhibitor camptothecin. This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 894048-41-0
1. Antibacterial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antibacterial properties. For instance, studies on related compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
Thiazole and triazole derivatives are recognized for their antifungal capabilities. The 1,2,4-triazole core is particularly noted for its broad-spectrum antifungal activity. Recent studies have highlighted the potential of triazole derivatives in combating resistant fungal strains .
3. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on similar triazole derivatives has demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific kinases involved in tumor growth . For example, compounds with a similar structure exhibited IC50 values indicating potent cytotoxic effects on various cancer cell lines.
4. Anti-inflammatory Effects
The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with anti-inflammatory activities. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both thiazole and triazole rings contributes to its pharmacological profile. Modifications at specific positions on the aromatic rings can enhance potency and selectivity against target enzymes or receptors.
| Structural Feature | Biological Activity |
|---|---|
| Thiazole ring | Antibacterial |
| Triazole ring | Antifungal |
| Methoxy groups | Anti-inflammatory |
Case Studies
- Antibacterial Efficacy : A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that modifications to the thiazole ring significantly improved antibacterial potency .
- Anticancer Potential : A recent investigation into related compounds showed that certain derivatives could inhibit the growth of breast cancer cells with an IC50 value of 15 μM. This suggests that further exploration of this compound could yield promising results in cancer therapeutics .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets.
Anticancer Activity
Research indicates that thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that thiazole-pyridine hybrids displayed better efficacy against breast cancer cell lines compared to standard treatments like 5-fluorouracil, with IC50 values indicating potent activity .
| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil |
| N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide | PC3 | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that derivatives of this compound exhibited superior antibacterial effects compared to existing antibiotics, suggesting potential for development as a new antimicrobial agent .
Neuropharmacology
The neuroprotective properties of compounds containing thiazole and pyridine moieties have garnered attention in the context of neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide.
Key Findings from SAR Analysis
Recent studies have highlighted specific structural features that enhance the biological activity of thiazole-pyridine compounds:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups significantly increases anticancer activity.
- Pyridine Sulfonamide Linkage : This linkage appears to enhance solubility and bioavailability, crucial for effective drug design .
Case Studies
Several case studies illustrate the practical applications of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide:
Case Study: Anticancer Activity
A recent study synthesized a series of thiazole-pyridine hybrids and tested their effects on various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of a related compound, demonstrating significant inhibition against resistant bacterial strains, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step routes involving cyclization and coupling reactions. Key steps include:
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Thiazolo-triazole core formation : Cyclocondensation of substituted thioamides with α-haloketones under basic conditions (e.g., K2CO3/DMF).
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Amide bond formation : Coupling of the ethylamine side chain with 2-methoxybenzoyl chloride using EDCl/HOBt in dichloromethane (yield: 68–72%) .
Table 1: Optimization of Amide Coupling
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 72 | 98 |
| DCC/DMAP | THF | 65 | 95 |
| HATU/DIEA | DMF | 78 | 99 |
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic (HCl, 6N, reflux) : Cleavage to 2-methoxybenzoic acid and the ethylamine intermediate (recovery: 85%).
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Basic (NaOH, 40% aq., 80°C) : Forms 2-methoxybenzate salt (quantitative conversion) .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in nitration and sulfonation:
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Nitration (HNO3/H2SO4) : Meta-directed nitro substitution at the phenyl ring (isolated as yellow crystals, m.p. 178–180°C).
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Sulfonation (SO3/H2SO4) : Forms sulfonic acid derivatives at 60°C .
Table 2: Substituent Effects on Reactivity
| Reaction | Position | Product Stability |
|---|---|---|
| Nitration | C-5 (meta) | Moderate |
| Sulfonation | C-5 (meta) | High |
Thiazolo-triazole Oxidation
The thiazolo[3,2-b] triazole core resists oxidation (H2O2, 30%) but undergoes ring-opening with strong oxidants like KMnO4 (yielding sulfonic acid derivatives).
Methoxy Group Demethylation
Selective demethylation using BBr3 in CH2Cl2 at −78°C yields phenolic derivatives (e.g., 3,4-dihydroxyphenyl analog) .
Nucleophilic Substitution
The ethyl linker facilitates nucleophilic displacement:
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Halogenation (PCl5) : Replaces the ethylamine group with Cl (yield: 58%) .
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Alkylation (CH3I/K2CO3) : Methylates the secondary amine (confirmed by NMR: δ 3.12 ppm, singlet).
Cross-Coupling Reactions
Pd-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the thiazole C-6 position:
Stability Under Physiological Conditions
The compound remains stable in PBS (pH 7.4, 37°C) for 48h but degrades in simulated gastric fluid (HCl, pH 1.2) via amide hydrolysis (t1/2 = 3.2h).
Key Research Findings
-
Catalytic Hydrogenation : Reduces the triazole ring under H2/Pd-C (10 atm), forming dihydrothiazolo-triazoles.
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Photochemical Reactions : UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazole ring .
This compound’s reactivity profile supports its utility as a scaffold for designing bioactive analogs, particularly in kinase inhibition and antimicrobial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems and Substituent Analysis
The following table summarizes key structural differences between the target compound and similar derivatives:
Key Observations:
Core Heterocycles: The target compound’s thiazolo-triazole core differs from thiadiazolo-triazinone () and triazolo-thiadiazole (). Triazolo-benzothiazoles () lack the ethyl linker and benzamide substituent, limiting direct functional comparisons.
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the methyl or chloro groups in ’s derivatives. Methoxy groups may enhance membrane permeability compared to hydrophobic methyl substituents.
- The ethyl linker in the target compound introduces conformational flexibility absent in rigidly fused systems like ’s triazolo-thiadiazole.
Q & A
Q. What synthetic methodologies are optimal for synthesizing this compound with high purity and yield?
The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dimethoxyphenyl precursors with thiazolo-triazole intermediates. Key steps include:
- One-pot catalyst-free reactions for cyclization of thiazolo-triazole cores .
- Nucleophilic substitution to attach the ethyl-methoxybenzamide side chain .
- Purification via HPLC or column chromatography to isolate the final product, with yields optimized by controlling solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) .
Q. Which analytical techniques are critical for structural validation?
A combination of NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm the connectivity of the thiazolo-triazole core and methoxybenzamide substituents. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by methoxy groups .
Q. How should preliminary biological screening be designed to assess its pharmacological potential?
- In vitro assays : Test against panels of enzymes (e.g., kinases, acetylcholinesterase) and cancer cell lines (e.g., MCF-7, HeLa) to identify baseline activity .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions between methoxy groups and target binding pockets (e.g., ATP sites in kinases) .
- Molecular dynamics simulations (AMBER, GROMACS) can assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validate predictions with site-directed mutagenesis of key residues (e.g., replacing Ser/Thr in catalytic domains) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values) and assess variables like cell line provenance or assay protocols .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃) to isolate substituent effects .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?
- Hepatic microsome assays : Incubate with human/rat liver microsomes to measure CYP450-mediated degradation .
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- Pharmacokinetic studies in rodent models: Track plasma half-life (t₁/₂) and organ accumulation via LC-MS/MS .
Methodological Guidance Tables
| Biological Assay Design | Recommendations |
|---|---|
| Cell viability assay | MTT assay, 48-hour exposure, 5% CO₂ |
| Enzyme inhibition | Z’-factor >0.5, 10% DMSO tolerance |
| Data reproducibility | Triplicate runs, blinded analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
